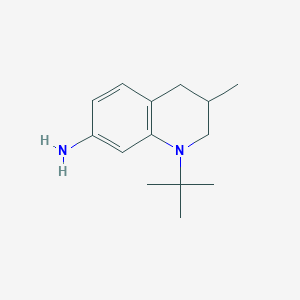
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- is a chemical compound with the molecular formula C11H8N2OS and a molecular weight of 216.25902 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a hydroxy group at the 4-position and a methylthio group at the 8-position. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- typically involves the reaction of appropriate quinoline derivatives with suitable reagents. One common method involves the use of 4-hydroxyquinoline-3-carbonitrile as a starting material, which is then reacted with methylthiolating agents under controlled conditions to introduce the methylthio group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline-3-carbonitrile: Lacks the methylthio group at the 8-position.
8-Methylthioquinoline: Lacks the hydroxy and nitrile groups.
Quinoline-3-carbonitrile: Lacks both the hydroxy and methylthio groups.
Uniqueness
3-Quinolinecarbonitrile, 4-hydroxy-8-(methylthio)- is unique due to the presence of both the hydroxy and methylthio groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
61338-28-1 |
|---|---|
分子式 |
C11H8N2OS |
分子量 |
216.26 g/mol |
IUPAC名 |
8-methylsulfanyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2OS/c1-15-9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |
InChIキー |
VYENVXUCXXIOKF-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1NC=C(C2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-(chloromethyl)-](/img/structure/B11888545.png)
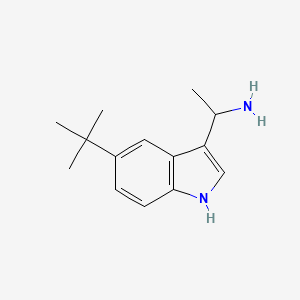

![7-Hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11888555.png)
![7-Bromofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11888556.png)


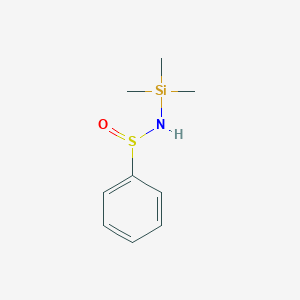
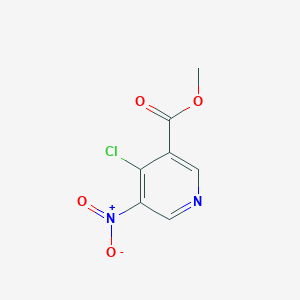
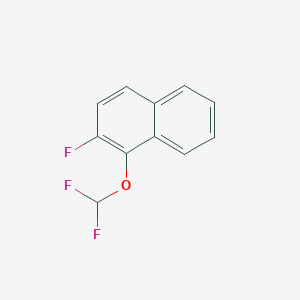
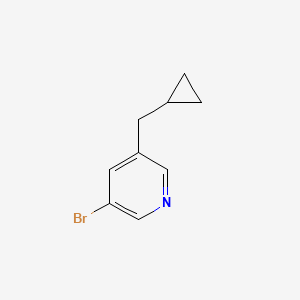
![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)
